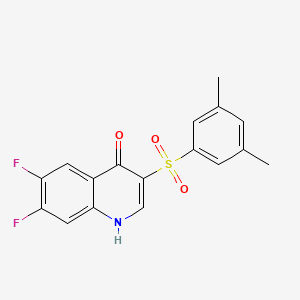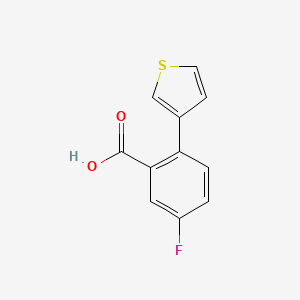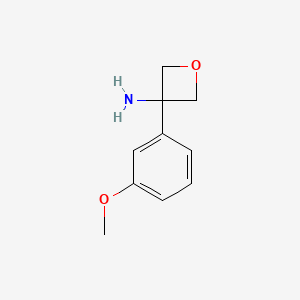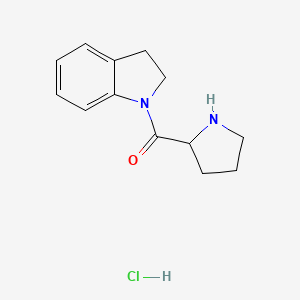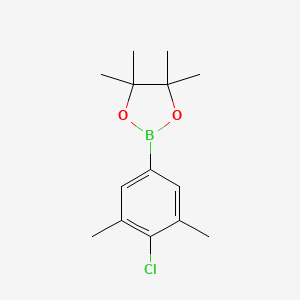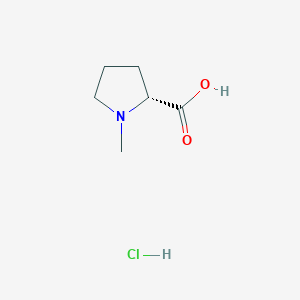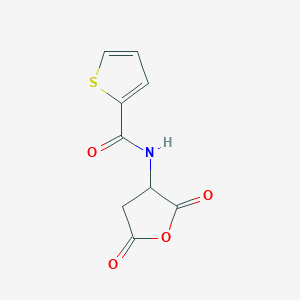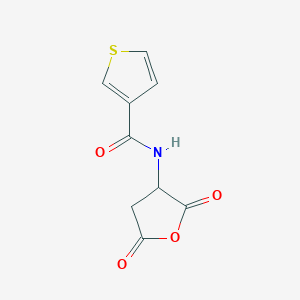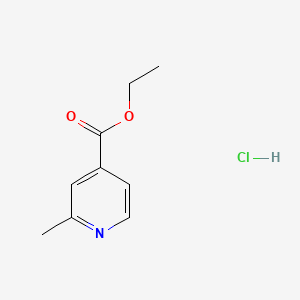
1-(2-Chloro-4-fluorophenyl)guanidine
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)guanidine , also known by its IUPAC name N-(2-chloro-4-fluorophenyl)guanidine , is a chemical compound with the molecular formula C7H7ClFN3 . It has a molecular weight of approximately 187.6 g/mol . This compound belongs to the class of guanidine derivatives.
Molecular Structure Analysis
The molecular structure of This compound consists of a guanidine core with a substituted phenyl group. The chlorine and fluorine atoms are attached to the phenyl ring. The compound’s three-dimensional arrangement and bond angles play a crucial role in its properties and reactivity .
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)guanidine is widely used in scientific research, particularly in the fields of organic chemistry, biochemistry, and medicinal chemistry. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Mécanisme D'action
1-(2-Chloro-4-fluorophenyl)guanidine acts as a nucleophile in organic synthesis and as a ligand in coordination chemistry. In organic synthesis, this compound reacts with electrophiles to form a new covalent bond, while in coordination chemistry, this compound forms a coordination complex with a metal ion. In both cases, the this compound molecule is bound to the metal ion or electrophile through a covalent bond.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. Studies have shown that this compound is an effective inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phosphodiesterase. It has also been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(2-Chloro-4-fluorophenyl)guanidine in laboratory experiments is its availability and low cost. It is widely available and is relatively inexpensive compared to other reagents. Additionally, it is relatively stable and does not react with many other compounds. However, one limitation of using this compound in experiments is its low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
The use of 1-(2-Chloro-4-fluorophenyl)guanidine in scientific research is expected to expand in the future. It is likely to be used in the synthesis of new pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also expected to be used in the development of new catalysts and ligands for use in coordination chemistry. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in medicine.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSGJBVAQEZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





